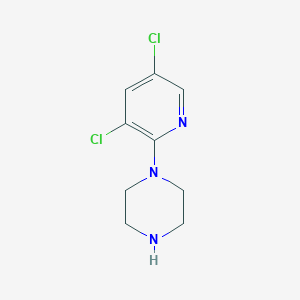

1-(3,5-Dichloropyridin-2-yl)piperazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJIHPXIMSXHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377941 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-60-3 | |

| Record name | 1-(3,5-Dichloro-2-pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87394-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Modern Medicinal Chemistry and Organic Synthesis Research

In the fields of medicinal chemistry and organic synthesis, 1-(3,5-Dichloropyridin-2-yl)piperazine represents a versatile building block, or synthon. Its structure is a classic example of an N-arylpiperazine, a class of compounds that serves as the foundation for numerous approved drugs. mdpi.com The synthesis of such molecules typically involves established chemical reactions that connect an aromatic or heteroaromatic ring to a piperazine (B1678402) core.

Common synthetic routes to produce N-arylpiperazines include nucleophilic aromatic substitution (SNAr), where a halogen on an electron-deficient aromatic ring (like a dichloropyridine) is displaced by a nitrogen atom of piperazine. nih.gov Other methods include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions. nih.gov The piperazine ring itself can be constructed from precursors like a suitable aniline (B41778) and bis-(2-haloethyl)amine or diethanolamine. nih.gov

The this compound structure contains two key features for further chemical modification:

A reactive secondary amine: The nitrogen atom on the piperazine ring not attached to the pyridine (B92270) can readily react with a wide range of chemical partners, such as alkyl halides or carboxylic acids, allowing for the introduction of diverse functional groups.

A dichlorinated pyridine ring: The chlorine atoms, while relatively stable, can potentially be substituted or modified under specific reaction conditions, offering another site for structural diversification.

This dual functionality makes it a valuable intermediate for creating large libraries of related compounds for high-throughput screening in drug discovery campaigns.

Strategic Importance of Pyridine and Piperazine Scaffolds in Contemporary Drug Discovery

The academic and commercial interest in molecules like 1-(3,5-Dichloropyridin-2-yl)piperazine stems from the well-established pharmacological importance of its two core components: pyridine (B92270) and piperazine (B1678402).

Pyridine Scaffold: The pyridine ring is one of the most common heterocyclic structures found in pharmaceuticals. nih.gov Its presence in a molecule can significantly influence properties such as solubility, bioavailability, and the ability to interact with biological targets. As a polar and ionizable aromatic structure, it can improve the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to enzymes and receptors.

Piperazine Scaffold: The piperazine ring is another ubiquitous feature in medicinal chemistry, often referred to as a "privileged scaffold". nih.gov Its six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of properties. nih.gov The piperazine moiety can:

Improve Physicochemical Properties: It often enhances water solubility and oral bioavailability. nih.gov

Act as a Versatile Linker: The piperazine ring can connect two different pharmacophoric groups, holding them in a specific spatial orientation to interact with a biological target. nih.gov

Engage in Target Binding: The nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in protein targets. nih.gov

The widespread application of these scaffolds is evident in the vast number of drugs that contain them, targeting a wide array of conditions including cancer, depression, and infections. nih.govorganic-chemistry.org

Research Trajectory and Unexplored Avenues for 1 3,5 Dichloropyridin 2 Yl Piperazine

Established Synthetic Pathways to the this compound Core

The construction of the this compound core is predominantly achieved through well-established nucleophilic aromatic substitution (SNAr) reactions. This approach leverages the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of multiple electron-withdrawing halogen substituents.

The primary and most direct route involves the reaction of 2,3,5-trichloropyridine (B95902) with piperazine. nih.gov In this reaction, one of the nitrogen atoms of the piperazine acts as a nucleophile, attacking an electron-deficient carbon atom on the pyridine ring and displacing a chloride leaving group. youtube.com The reaction is typically performed at elevated temperatures in a suitable solvent, such as acetonitrile (B52724) or xylene, often in the presence of a base to neutralize the HCl generated during the reaction. nih.govgoogle.com To prevent undesired double substitution on both nitrogen atoms of piperazine, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a group like tert-butyloxycarbonyl (Boc), which can be removed in a subsequent step. nih.govchemicalbook.com

Alternative, though less direct, established methods for forming N-aryl bonds can also be considered, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions. nih.govmdpi.com These cross-coupling reactions are mainstays in the synthesis of N-arylpiperazines from aryl halides and piperazine. mdpi.com However, for a highly activated substrate like 2,3,5-trichloropyridine, the direct SNAr approach is generally more efficient and cost-effective, avoiding the need for metal catalysts and specialized ligands.

| Method | Starting Materials | Typical Conditions | Key Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2,3,5-Trichloropyridine, Piperazine | Heat (reflux) in solvent (e.g., acetonitrile, xylene), often with a base (e.g., K2CO3) or excess piperazine. nih.govgoogle.com | Direct, cost-effective, no catalyst required. |

| Buchwald-Hartwig Amination | 2,3,5-Trichloropyridine, Piperazine (or Boc-piperazine) | Palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOtBu). nih.gov | Broad substrate scope, milder conditions possible. |

| Ullmann-Goldberg Reaction | 2,3,5-Trichloropyridine, Piperazine | Copper catalyst (e.g., CuI), ligand (e.g., proline), base (e.g., K2CO3), high temperature. nih.gov | Classic method, useful for specific substrates. |

Novel Synthetic Approaches for Functionalization and Derivatization of Dichloropyridylpiperazine Derivatives

Once the this compound core is synthesized, it can be further modified to create a library of analogues. Functionalization can occur at the secondary amine of the piperazine ring or by targeting the remaining chlorine atoms on the pyridine ring.

The most common derivatization strategy is the functionalization of the N-4 nitrogen of the piperazine moiety. This is readily achieved through standard N-alkylation reactions with alkyl halides or reductive amination with aldehydes and a reducing agent. nih.govmdpi.com Acylation with acid chlorides or coupling with carboxylic acids can also be performed to introduce amide functionalities. These methods are robust and allow for the introduction of a vast array of chemical groups, significantly altering the molecule's properties. nih.govresearchgate.net

More novel approaches focus on the selective functionalization of the pyridine ring. The two remaining chlorine atoms at the C-3 and C-5 positions can be substituted using modern cross-coupling techniques. For instance, a Suzuki cross-coupling reaction can be employed to introduce new aryl or heteroaryl groups by reacting the dichloropyridylpiperazine with a boronic acid in the presence of a palladium catalyst. mdpi.com Similarly, Stille coupling can introduce alkyl, vinyl, or aryl groups using organotin reagents. researchgate.net The differing electronic environments of the C-3 and C-5 positions may allow for selective or sequential functionalization under carefully controlled conditions. researchgate.net

Recent advances in C-H functionalization offer a cutting-edge strategy for derivatization. researchgate.netmdpi.com These methods allow for the direct conversion of a C-H bond on the pyridine ring to a C-C or C-heteroatom bond, potentially obviating the need for pre-functionalized starting materials. nsf.govencyclopedia.pub While specific applications to this exact molecule are not widely reported, the principles of photoredox or transition-metal-catalyzed C-H activation represent a promising future direction for creating novel analogues. researchgate.netencyclopedia.pub

| Functionalization Site | Reaction Type | Reagents | Resulting Analogue Type |

|---|---|---|---|

| Piperazine N-4 | N-Alkylation | Alkyl halides (R-X), Base | N-Alkyl Dichloropyridylpiperazines. mdpi.com |

| Piperazine N-4 | Reductive Amination | Aldehydes/Ketones (RCHO), Reducing Agent (e.g., NaBH(OAc)3) | N-Alkyl Dichloropyridylpiperazines. nih.gov |

| Piperazine N-4 | N-Acylation | Acid chlorides (RCOCl), Base | N-Acyl Dichloropyridylpiperazines. nih.gov |

| Pyridine C-3 or C-5 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-chloro-pyridylpiperazines. mdpi.com |

| Pyridine C-3 or C-5 | Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-chloro-pyridylpiperazines. researchgate.net |

Chemo- and Regioselectivity in Dichloropyridylpiperazine Synthesis

Control of selectivity is paramount in the synthesis of this compound. Both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs) must be considered. slideshare.netmdpi.com

In the reaction between 2,3,5-trichloropyridine and piperazine, the key regiochemical question is which of the three chlorine atoms is displaced. In pyridine systems, positions C-2 (ortho) and C-4 (para) to the ring nitrogen are electronically activated towards nucleophilic attack due to the nitrogen's electron-withdrawing inductive and resonance effects. youtube.com This makes the chlorine atoms at C-2 and C-5 (which is para to the C-2 position in terms of substitution pattern) more susceptible to substitution than the one at C-3. The C-2 position is generally the most reactive site for SNAr on polychlorinated pyridines, leading to the preferential formation of the desired this compound isomer. mdpi.comnih.gov

Chemoselectivity is also a critical factor. To achieve mono-arylation of the piperazine, reaction conditions must be controlled to prevent the formation of a bis-pyridylpiperazine species. This is typically managed by using a large excess of piperazine, which statistically favors the mono-substituted product. nih.gov An alternative and more precise method is to use N-Boc-piperazine. The Boc protecting group makes the second nitrogen nucleophilically inert, ensuring only a single C-N bond is formed. The Boc group can then be cleanly removed under acidic conditions. chemicalbook.commdpi.com

Scalability and Efficiency Considerations in Synthetic Protocols

Transitioning a synthetic protocol from the laboratory bench to a larger, industrial scale introduces several practical considerations. For the synthesis of this compound via the SNAr pathway, efficiency and scalability are key.

Purification on a large scale must be efficient. Direct crystallization is preferred over chromatographic methods. Since the product is a basic amine, it can often be precipitated and purified as a hydrochloride salt by treating the crude product with HCl, a common and scalable technique. google.com

From a cost perspective, the SNAr route is advantageous as it utilizes relatively inexpensive starting materials (trichloropyridine and piperazine) and avoids costly metal catalysts and ligands. organic-chemistry.org Process safety is also a major consideration. SNAr reactions can be exothermic, and proper thermal management is required on a large scale to prevent runaway reactions.

Exploration of Asymmetric Synthesis for Chiral Analogues of Pyridylpiperazines

While this compound itself is an achiral molecule, many of its derivatives, particularly those used in pharmaceuticals, are chiral. The development of asymmetric syntheses to produce enantiomerically pure analogues is a significant area of research. rsc.org

One straightforward approach is to use a chiral building block. For example, reacting 2,3,5-trichloropyridine with an enantiopure substituted piperazine, such as (R)- or (S)-2-methylpiperazine, directly installs a stereocenter into the molecule. rsc.org This substrate-controlled approach is reliable, provided the chiral piperazine is readily available.

A more versatile approach involves asymmetric catalysis, which uses a small amount of a chiral catalyst to induce enantioselectivity. dicp.ac.cn While direct asymmetric arylation of piperazine is challenging, related strategies can be adapted. For instance, chiral ligands can be used in transition-metal-catalyzed reactions to create chiral piperidines or piperazines. nih.govrsc.org Methods like asymmetric hydrogenation of a pyrazine (B50134) precursor can yield chiral piperazines that could then be arylated. dicp.ac.cn Other advanced strategies include the asymmetric synthesis of complex, trisubstituted piperazine derivatives from chiral aziridinyl ketones. thieme-connect.com These catalytic methods offer the potential to generate a wide range of chiral pyridylpiperazine analogues from simple, achiral precursors. nih.govyoutube.com

| Strategy | Description | Example/Concept |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials derived from natural sources. | Reaction of 2,3,5-trichloropyridine with commercially available (R)- or (S)-2-methylpiperazine. rsc.org |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction, then removed. | Condensing a pyridine carboxaldehyde with a chiral sulfinamide, followed by addition of a nucleophile and deprotection. youtube.com |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Ruthenium- or Iridium-catalyzed asymmetric hydrogenation of a corresponding pyrazine or dihydropyrazine (B8608421) precursor. dicp.ac.cnrsc.org |

| Enantioselective Organocatalysis | Uses small, chiral organic molecules as catalysts. | Organocatalyzed multicomponent reactions to form highly functionalized chiral piperidines, a related structural class. nih.gov |

In Vitro Receptor Binding and Functional Assays

The interaction of this compound and its analogs with various receptors has been a key area of investigation, particularly focusing on G-protein coupled receptors (GPCRs) and other specific receptor types.

Ligand-Target Profiling at G-Protein Coupled Receptors (GPCRs)

Derivatives of dichlorophenylpiperazine have been synthesized and evaluated for their affinity towards specific GPCRs. For instance, novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides have been developed as selective, high-affinity probes for the dopamine D3 receptor. nih.govnus.edu.sg The structural components of these phenylpiperazine compounds, including a primary and a secondary pharmacophore connected by a spacer, are designed to bind to both the orthosteric binding pocket and a secondary site on the receptor. nih.gov

Antagonistic and Agonistic Activities at Specific Receptors (e.g., P2X7 Receptor, Sigma-2 Receptors)

P2X7 Receptor: The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammation research. nih.govnih.gov While specific studies on the direct interaction of this compound with the P2X7 receptor are not detailed in the provided results, the broader class of piperazine-containing compounds has been explored for P2X7 antagonism. nih.gov For example, novel series of KN-62-related compounds, which feature a piperazinyl moiety, have been systematically varied to develop selective P2X7 receptor-blocking properties. nih.gov Other potent and selective P2X7 antagonists include adamantane (B196018) amides and cyclic imides, though their direct structural relation to this compound is not specified. nih.govnih.gov

Sigma-2 Receptors: The sigma-2 (σ2) receptor is overexpressed in various tumor cell lines, making it a target for cancer therapeutics. Analogs of this compound have been investigated as selective σ2 receptor ligands. Structure-activity relationship studies on a series of analogs revealed that modifications to the piperazine scaffold can yield selective σ2 receptor ligands. nih.gov For instance, the compound 1-(5-chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane was identified as a high-affinity ligand for the σ2 receptor. nih.gov The binding affinity of these compounds is influenced by the substituents on the pyridine and phenyl rings. nih.govnih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| Analog of PB28 | σ1 Receptor | 0.38 | Low σ2/σ1 selectivity |

| Analog of PB28 | σ2 Receptor | 0.68 | Low σ2/σ1 selectivity |

| Amide 36 (PB28 analog) | σ1 Receptor | 0.11 | 1627-fold selective for σ1 |

| N-cyclohexylpiperazine 59 | σ2 Receptor | 4.70 | Not specified |

| (p-methoxybenzyl)piperazine 3d | σ1 Receptor | 12.4 | Selective over σ2, NMDA, κ-opioid, and μ-opioid receptors |

Enzyme Inhibition and Modulatory Activities

The inhibitory effects of this compound derivatives on various enzymes have been explored, demonstrating a broad spectrum of potential therapeutic applications.

Screening for Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by pathogens like Helicobacter pylori. nih.gov Pyridylpiperazine derivatives have been synthesized and evaluated as urease inhibitors. nih.govnih.gov In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine showed potent urease inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea. nih.gov Another study on dipeptide conjugates of 2,3-dichlorophenyl piperazine also identified potent urease inhibitors, with one analog being nearly 10-fold more potent than the reference standard. core.ac.ukresearchgate.net

| Compound Series | Most Active Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

|---|---|---|---|

| 1-(3-nitropyridin-2-yl)piperazine derivatives | 5b | 2.0 ± 0.73 | 23.2 ± 11.0 |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | 7e | 2.24 ± 1.63 | 23.2 ± 11.0 |

| Dipeptide conjugates of 2,3-dichlorophenyl piperazine | Analogue 23 | 2 | 21.0 ± 0.11 |

| Pyridylpiperazine-based carbodithioates | 5j | 5.16 ± 2.68 | 23.00 ± 0.03 |

Inhibition of Key Kinases (e.g., Fibroblast Growth Factor Receptors (FGFR), Bruton's Tyrosine Kinase (BTK), Inosine-5′-monophosphate dehydrogenase (IMPDH))

Fibroblast Growth Factor Receptors (FGFR): The FGFR signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is linked to cancer. nih.gov Derivatives of this compound have been investigated as FGFR inhibitors. rsc.org For example, enantiomers of a complex molecule containing a 3,5-dichloropyridin moiety showed different inhibitory potencies against FGFR1, highlighting the importance of stereochemistry in inhibitor design. rsc.org Several small-molecule FGFR inhibitors, such as BGJ398, have been developed and show potent activity against the FGFR family of receptor tyrosine kinases. nih.govnih.gov

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies and autoimmune diseases. nih.govnih.gov While direct studies on this compound as a BTK inhibitor were not found, the broader class of piperazine-containing compounds has been explored. mdpi.com The development of both irreversible and reversible BTK inhibitors has been a major focus in medicinal chemistry. nih.govnih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer agents. nih.govnih.gov Inhibition of IMPDH can lead to the interruption of DNA and RNA synthesis. mostwiedzy.pl While specific data on this compound as an IMPDH inhibitor is not available, various structurally distinct IMPDH inhibitors are known and used clinically for immunosuppression. jci.org

Metalloproteinase Inhibition Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. mdpi.com A new generation of cyclic MMP inhibitors has been designed based on a piperazine scaffold. nih.gov These inhibitors incorporate a hydroxamic acid group to chelate the catalytic zinc ion, a sulfonamide group to occupy the S1' pocket of the enzyme, and diverse functional groups to optimize potency. nih.gov One such inhibitor demonstrated high affinity for MMPs 1, 3, 9, and 13. nih.gov

| MMP Target | Inhibitory Affinity (nM) |

|---|---|

| MMP-1 | 24 |

| MMP-3 | 18 |

| MMP-9 | 1.9 |

| MMP-13 | 1.3 |

Cellular and Molecular Mechanism of Action Studies

Effects on Intracellular Signaling Cascades

Research into this compound and its related derivatives has revealed significant interactions with key intracellular signaling cascades implicated in cellular proliferation and survival. One piperazine derivative, identified as C505, has been shown to be an effective inhibitor of the PI3K/AKT pathway. nih.gov This pathway is frequently overactive in many cancers, promoting cell proliferation. nih.gov Treatment with this derivative leads to a severe reduction in AKT phosphorylation, a critical step in the activation of this signaling cascade. nih.gov The inhibition of the PI3K/AKT pathway is suggested to be a primary mechanism through which piperazine derivatives exert their anticancer effects. nih.gov

In addition to the PI3K/AKT pathway, these compounds have been found to inhibit other crucial cancer signaling pathways, including those involving Src family kinases and the BCR-ABL fusion protein. nih.govresearchgate.net The molecular mechanism for a piperazine derivative known as CB01 is suggested to involve the intrinsic mitochondrial signaling pathway to induce cytotoxicity. researchgate.net

Modulation of Gene and Protein Expression

The activity of this compound derivatives extends to the modulation of gene and protein expression, particularly those involved in apoptosis and inflammation.

In the context of apoptosis, treatment with the piperazine derivative CB01 resulted in the upregulation of key intracellular apoptotic marker proteins. researchgate.net Western blot analysis confirmed increased levels of Bax, cytochrome c, and cleaved caspase-3, which is the active form of the enzyme. researchgate.net The activation of Bax is known to permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase proteins, which are central to the apoptotic process. researchgate.net Specifically, increased activities of caspase-3 and caspase-9 were observed, while caspase-8 was not, pointing towards the intrinsic mitochondrial pathway of apoptosis induction. researchgate.net

Regarding inflammation, certain piperazine derivatives have demonstrated the ability to modulate the expression of pro-inflammatory cytokines. The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, was found to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov Similarly, derivatives PD-1 and PD-2 led to a noteworthy inhibition of tumour necrosis factor-alpha (TNF-α) generation. nih.gov Another related pyridine compound was shown to upregulate the expression of cytokines such as IL-4, IL-6, IL-10, and IL-12/23p40, while downregulating INFγ expression, highlighting a complex immunomodulatory profile. nih.gov Furthermore, some 1,3,5-triazine derivatives have been shown to cause significant downregulation of viral proteins and their associated genes in antiviral studies. researchgate.net

In Vitro Efficacy in Disease Models

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative and apoptosis-inducing capabilities across a variety of human cancer cell lines.

One potent piperazine-containing compound, C505, exhibited toxicity at very low concentrations against multiple cancer cell lines. e-century.us It effectively inhibits cancer cell proliferation with GI50 values (the concentration required to inhibit cell growth by 50%) of 0.058 µM in K562 (human chronic myelogenous leukemia), 0.155 µM in HeLa (cervical cancer), and 0.055 µM in AGS (gastric adenocarcinoma) cells. nih.gov This compound was found to induce caspase-dependent apoptosis. nih.govresearchgate.net

Another novel piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was highly cytotoxic to U87 (glioblastoma) and HeLa cells, with IC50 values below 50 nM. researchgate.net At a concentration of 40 nM, CB01 induced classic apoptotic symptoms, including DNA fragmentation and nuclear condensation. researchgate.net

Furthermore, a series of piperazine-linked quinolinequinones were evaluated for their effects on cancer cells. nih.gov The most potent among them, QQ1, was particularly effective against ACHN renal cancer cells, with an IC50 value of 1.5 µM. nih.gov The mechanism of action for QQ1 involves the inhibition of ACHN cell proliferation via cell cycle arrest. nih.gov Piperazine-substituted pyranopyridines have also been reported as promising agents for anticancer therapy, exhibiting antiproliferative effects on various human cancer cell lines through the induction of apoptosis. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| C505 | K562 | Chronic Myelogenous Leukemia | 0.058 µM | nih.gov |

| C505 | HeLa | Cervical Cancer | 0.155 µM | nih.gov |

| C505 | AGS | Gastric Adenocarcinoma | 0.055 µM | nih.gov |

| CB01 | U87 | Glioblastoma | < 50 nM | researchgate.net |

| CB01 | HeLa | Cervical Cancer | < 50 nM | researchgate.net |

| QQ1 | ACHN | Renal Cancer | 1.5 µM | nih.gov |

Assessment of Antimicrobial and Antiviral Properties of Related Derivatives

The piperazine scaffold is a core component in various derivatives exhibiting a broad spectrum of antimicrobial and antiviral activities.

Antimicrobial Properties: Piperazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net A study evaluating 30 piperazine compounds found that five of them displayed effective inhibition against Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA). ijcmas.com One compound, RL-308, was particularly effective, with a minimum bactericidal concentration (MBC) of 4µg against Shigella flexineri and S. aureus, and 8µg against MRSA. ijcmas.com Other research has focused on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which showed significant antibacterial activity against Gram-negative strains, particularly E. coli. mdpi.com Additionally, piperazine-based polymers have been developed as antimicrobial agents that target and disrupt the cytoplasmic membrane of bacteria, causing leakage of intracellular components and cell death. nih.gov

Antiviral Properties: The antiviral potential of piperazine and its derivatives has also been investigated. Piperazine itself has shown antiviral activity against the Chikungunya virus (CHIKV), an alphavirus. nih.gov It is believed to bind to a conserved hydrophobic pocket of the virus's capsid protein. nih.gov A series of 1,3,5-triazine derivatives incorporating piperazine structures were synthesized and evaluated for their activity against the potato virus Y (PVY), with several compounds showing potent curative, protective, and inactivation activities comparable or superior to the commercial agent ningnanmycin. mdpi.com Other 1,3,5-triazine derivatives have demonstrated excellent antiviral effects against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). researchgate.net While some piperazine-substituted pyranopyridines were tested, they only showed a weak decrease in the replication of influenza virus and SARS-CoV-2. nih.gov

| Derivative Class | Target Organism | Type | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine Compound (RL-308) | MRSA | Bacteria | MBC of 8 µg | ijcmas.com |

| N,N′-disubstituted piperazine | E. coli | Bacteria | Significant activity against Gram-negative strains | mdpi.com |

| Piperazine | Chikungunya virus (CHIKV) | Virus | Inhibits virus via binding to capsid protein | nih.gov |

| 1,3,5-Triazine-piperazine derivative | Potato Virus Y (PVY) | Virus | Potent curative and protective activities | mdpi.com |

| 1,3,5-Triazine derivative | Pseudorabies virus (PRV) | Virus | Excellent antiviral effect | researchgate.net |

Anti-inflammatory and Immunomodulatory Potentials

Derivatives of this compound have been investigated for their potential to modulate inflammatory and immune responses.

A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory activity. nih.gov In a carrageenan-induced paw edema model, it reduced edema formation, and in a pleurisy test, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Similarly, N-phenyl piperazine derivatives showed a dose-dependent anti-inflammatory response, with some compounds displaying 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. biomedpharmajournal.org The derivatives PD-1 and PD-2 also showed noteworthy anti-inflammatory activity by inhibiting nitrite (B80452) production and TNF-α generation in a dose-dependent manner. nih.govresearchgate.net

The immunomodulatory potential of these compounds is highlighted by their ability to alter cytokine profiles. A novel pyridine compound was found to upregulate anti-inflammatory cytokines IL-4 and IL-10 while downregulating the pro-inflammatory cytokine INFγ. nih.gov This suggests a potential to shift the immune response towards a less inflammatory state. Furthermore, research on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines identified them as novel anti-inflammatory agents, with one compound, LINS01005, showing an ability to reduce eosinophil counts and COX-2 expression in a murine asthma model. researchgate.net

Preclinical Safety and Toxicological Evaluation of Dichloropyridylpiperazine Analogues

The preclinical safety assessment of new chemical entities is a critical step in the drug development process, designed to identify potential toxicities and to determine a safe starting dose for human clinical trials. For the class of dichloropyridylpiperazine analogues, this evaluation involves a series of in vitro and in vivo studies to characterize their toxicological profile. While specific toxicological data for this compound is not extensively available in public literature, the safety profile can be inferred by examining related piperazine and chloropyridine derivatives.

In Vitro Cytotoxicity Profiling

In vitro cytotoxicity assays are primary screening tools used to assess the potential of a compound to cause cell death or inhibit cell proliferation. These tests are conducted on various cell lines, including both cancerous and non-cancerous cells, to determine the concentration at which a compound exhibits significant toxicity.

Research on various functionalized piperazine derivatives has demonstrated a wide range of cytotoxic activities, often dependent on the specific substitutions on the piperazine and associated aromatic rings. For instance, studies on different series of piperazine derivatives have revealed significant anti-proliferative activity against a panel of human cancer cell lines.

One study investigating 1,4-disubstituted phthalazinylpiperazine derivatives found that several compounds exhibited potent cytotoxic effects, particularly against the MDA-MB-231 breast cancer cell line. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were reported to be in the low micromolar and even nanomolar range for the most active compounds. nih.gov For example, compound 7e in the study showed an IC₅₀ of 0.013 µM against MDA-MB-231 cells. nih.gov

Similarly, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was evaluated for cytotoxicity against a broad panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. The compounds demonstrated significant cell growth inhibitory activity, with IC₅₀ values in the micromolar range across multiple cell lines. nih.gov

The standard method for assessing this cytotoxicity is often the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay or the sulphorhodamine B (SRB) assay. nih.govresearchgate.net These colorimetric assays measure cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxic potential. nih.govresearchgate.net Other methods used to evaluate the toxicity of piperazine derivatives include measuring lactate (B86563) dehydrogenase (LDH) release, which indicates cell membrane damage, and assessing mitochondrial membrane potential. diva-portal.org

The interactive table below summarizes representative cytotoxicity data for various piperazine analogues against several human cancer cell lines, illustrating the typical range of activities observed in preclinical studies.

| Compound Series | Cell Line | IC₅₀ (µM) |

| Phthalazinylpiperazines | A549 (Lung) | 2.19 |

| Phthalazinylpiperazines | HT-29 (Colon) | 2.19 |

| Phthalazinylpiperazines | MDA-MB-231 (Breast) | 0.013 |

| Benzhydrylpiperazines | HUH-7 (Liver) | 4.31 - 15.63 |

| Benzhydrylpiperazines | MCF-7 (Breast) | 2.51 - 23.36 |

| Benzhydrylpiperazines | HCT-116 (Colon) | 3.19 - 18.11 |

Data sourced from studies on phthalazinylpiperazine and benzhydrylpiperazine derivatives. nih.govresearchgate.net

General Preclinical Toxicity Assessments

The toxicological profile of the parent piperazine molecule provides a foundational understanding. Piperazine itself has low acute oral toxicity, with a median lethal dose (LD₅₀) in rats estimated to be around 2600 mg/kg of body weight. industrialchemicals.gov.au In repeated dose studies, a 13-week study in dogs established a NOAEL of 25 mg/kg bw/day. industrialchemicals.gov.au However, the introduction of substituents, such as the dichloropyridinyl group, can significantly alter this profile. The toxicity of structurally related compounds like o-chloropyridine has been studied, showing that the rabbit dermal LD₅₀ is 64 mg/kg, with the primary organ of toxicity being the liver. nih.gov

A comprehensive preclinical toxicity program for dichloropyridylpiperazine analogues would typically include:

Acute Toxicity Studies: These studies determine the effects of a single, high dose of the compound. The LD₅₀ is a key endpoint. For the parent compound piperazine, signs of acute toxicity at high doses included shortness of breath, staggering, and tremors. industrialchemicals.gov.au

Repeated Dose Toxicity Studies: These can be sub-acute (14 days), sub-chronic (90 days), or chronic (6 months or longer) and are designed to identify target organs for toxicity after prolonged exposure. Evaluations include clinical observations, body weight changes, food/water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. industrialchemicals.gov.au

Genetic Toxicology: A battery of tests is performed to assess the compound's potential to cause genetic damage (mutagenicity). This typically includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro chromosomal aberration test in mammalian cells. For example, o-chloropyridine was found to be mutagenic in the Ames test with metabolic activation. nih.gov

The table below outlines the key parameters from general toxicity studies for piperazine, the core structure of the compounds of interest.

| Study Type | Species | Route | Key Finding |

| Acute Oral Toxicity | Rat | Oral | LD₅₀: ~2600 mg/kg bw |

| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀: 8300 mg/kg bw |

| Repeated Dose Toxicity (13-week) | Dog | Oral (diet) | NOAEL: 25 mg/kg bw/day |

Data is for the parent compound piperazine. industrialchemicals.gov.au

Structure Activity Relationship Sar and Rational Drug Design for 1 3,5 Dichloropyridin 2 Yl Piperazine Analogues

Identification of Pharmacophoric Features Governing Potency and Selectivity

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For pyridylpiperazine derivatives, including analogues of 1-(3,5-dichloropyridin-2-yl)piperazine, several key pharmacophoric features have been identified as critical for governing potency and selectivity.

The fundamental pharmacophore for this class generally consists of:

A basic nitrogen atom: The distal nitrogen atom of the piperazine (B1678402) ring is typically protonated at physiological pH. This positive charge allows it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartic acid) in the receptor's binding pocket. This feature is a cornerstone of the binding model for many arylpiperazine ligands.

An aromatic ring system: The 3,5-dichloropyridyl group serves as the primary aromatic feature. It engages with the receptor through various non-covalent interactions, such as π-π stacking, hydrophobic interactions, or van der Waals forces with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Specific substitution patterns: The chlorine atoms on the pyridine (B92270) ring are not merely placeholders but active contributors to the binding affinity. They significantly influence the electronic properties (via electron-withdrawing effects) and lipophilicity of the aromatic ring. These halogen atoms can also participate in specific halogen bonds with electron-donating atoms in the receptor pocket, enhancing binding affinity and selectivity.

A defined spatial arrangement: The distance and relative orientation between the basic nitrogen and the centroid of the aromatic ring are critical. Conformational analysis of related compounds suggests that this spatial relationship must be optimal to fit the topology of the target binding site. nih.gov

For example, pharmacophore models developed for arylpiperazine-based α₁-adrenoceptor antagonists highlight these exact features as essential for high-affinity binding. nih.gov Similarly, studies on sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, which share the core arylpiperazine structure, identified a multi-feature pharmacophore where the spatial distribution of hydrogen bond acceptors, aromatic rings, and hydrophobic groups was unique to their activity profile. nih.gov

Impact of Substituent Modifications on Biological Activity and Pharmacological Profiles

Modifying the substituents on either the pyridyl ring or the piperazine nitrogen of the this compound scaffold has a profound impact on biological activity, receptor affinity, and selectivity. SAR studies on closely related analogues provide direct insight into the role of specific chemical groups.

Modifications on the Pyridyl Ring: The number and position of halogen substituents are critical determinants of activity. In a study of analogues targeting sigma (σ) receptors, the role of the chloro group was investigated. nih.gov While the parent compound in the study was 1-(5-chloropyridin-2-yl)piperazine (B1307259), the findings offer valuable parallels:

Removal of Chloro Groups: The complete removal of the chloro substituent to give a simple pyridin-2-yl piperazine analogue resulted in a significant reduction in binding affinity at both σ₁ and σ₂ receptors. nih.gov

Single vs. Double Halogenation: The presence of at least one chlorine atom appears beneficial for affinity. Comparing a deschloro equivalent to a dichloro-substituted compound often reveals the importance of halogen-receptor interactions. For instance, in one series, a deschloro analogue surprisingly showed a slight increase in selectivity for the σ₂ receptor, indicating that substituent effects can be complex and target-dependent. nih.gov

Modifications on the Piperazine N4-Position: The distal nitrogen of the piperazine ring is the most common site for modification, allowing for the introduction of various side chains to modulate the pharmacological profile.

Chain Length and Rigidity: Attaching different linkers and terminal groups to the N4-nitrogen can drastically alter potency. For instance, linking a butyrophenone (B1668137) moiety via a butyl chain is a common strategy. nih.gov

Functional Group Changes: The nature of the functional groups within the N4-side chain is also critical. Replacing a carbonyl group in a side chain with a sulfoxide (B87167) moiety led to a dramatic loss of affinity (over 45-fold) at sigma receptors, suggesting that the sulfoxide group is an undesirable feature for this target. nih.gov Conversely, ether linkages have also been explored, with their activity profile being sensitive to other substitutions on the molecule. nih.gov

The following table summarizes SAR findings from a study on closely related 1-(5-chloropyridin-2-yl)piperazine analogues, which demonstrates the principles applicable to the dichloropyridyl scaffold.

| Compound Modification (Relative to a Butyrophenone Analog) | Target Receptor | Binding Affinity (σ₁ Ki, nM) | Binding Affinity (σ₂ Ki, nM) | Key Finding |

|---|---|---|---|---|

| 1-(5-chloropyridin-2-yl)piperazine base structure | Sigma-1 / Sigma-2 | 25.0 | 8.4 | Baseline affinity with chloro-substituent. nih.gov |

| Removal of chloro group (deschloro analog) | Sigma-1 / Sigma-2 | 40.1 | 5.12 | Decreased σ₁ affinity but increased σ₂ affinity and selectivity. nih.gov |

| Deoxygenation of butyrophenone side chain | Sigma-1 / Sigma-2 | 100.2 | 42.5 | 4- to 5-fold reduction in binding, showing importance of carbonyl oxygen. nih.gov |

| Replacement of carbonyl with sulfoxide | Sigma-1 / Sigma-2 | >1000 | >1000 | Drastic loss of affinity, indicating sulfoxide is an unfavorable moiety. nih.gov |

Conformational Analysis and Ligand-Receptor Fit

The three-dimensional shape (conformation) of this compound analogues and how they fit into the receptor's binding site are fundamental to their biological activity. Computational techniques such as molecular docking and conformational analysis are essential tools for visualizing and understanding these ligand-receptor interactions. nih.gov

The piperazine ring typically exists in a low-energy chair conformation. The orientation of the substituent on the N4-nitrogen relative to the dichloropyridyl group can be either axial or equatorial, which can influence receptor binding. The dichloropyridyl group itself is planar, but its rotational angle with respect to the piperazine ring is a key conformational variable.

Molecular docking studies on related arylpiperazine derivatives consistently demonstrate their ability to adopt specific binding poses within receptor cavities. nih.gov For instance, in studies of CDK2 inhibitors, a piperazine-containing molecule was shown to orient its functional groups to form specific hydrogen bonds with key amino acid residues. nih.gov The linker portion of the molecule was observed to fit into the interface between different regions of the kinase binding site, interacting with residues such as Glu51 and Asp145. nih.gov Such analyses reveal that a successful ligand-receptor fit depends on the molecule adopting a conformation that complements the shape and chemical environment of the binding pocket, maximizing favorable interactions and minimizing steric clashes.

De Novo Design and Scaffold Hopping Strategies for Pyridylpiperazine Derivatives

Beyond simple modification of the existing this compound framework, more advanced rational drug design strategies are employed to discover novel compounds with improved properties.

De Novo Design: This computational approach involves designing a molecule from the ground up, atom by atom or fragment by fragment, to fit a known receptor structure. researchgate.netresearchgate.net If the three-dimensional structure of a target receptor is known (e.g., from X-ray crystallography), de novo design algorithms can build novel ligands that are structurally distinct from known inhibitors but retain the necessary pharmacophoric features for binding. This method holds the potential to create entirely new chemical classes of drugs based on the pyridylpiperazine pharmacophore.

Scaffold Hopping: Scaffold hopping is a widely used strategy in medicinal chemistry to identify isosteric replacements for a core molecular structure while preserving biological activity. niper.gov.in The goal is to find a new scaffold that maintains the crucial 3D arrangement of pharmacophoric features but possesses a different chemical makeup. nih.gov This can lead to several advantages:

Novel Intellectual Property: Creating a new chemical entity that is patentable.

Improved Pharmacokinetic Properties: Overcoming issues with the original scaffold, such as poor metabolic stability or low bioavailability. niper.gov.in

Exploring New Chemical Space: Discovering compounds with potentially different side-effect profiles or enhanced selectivity. niper.gov.in

For pyridylpiperazine derivatives, a scaffold hopping approach might replace the piperazine ring with another cyclic diamine (e.g., homopiperazine) or a more rigid bicyclic structure. nih.gov Alternatively, the dichloropyridine ring could be replaced with another aromatic or heteroaromatic system (e.g., pyrimidine, quinoline, or benzofuran) that maintains the required electronic and steric properties for receptor binding. nih.gov The successful application of these strategies allows for the systematic evolution of lead compounds into optimized drug candidates.

Computational Chemistry and Molecular Modeling for 1 3,5 Dichloropyridin 2 Yl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into electronic structure, reactivity, and other molecular-level characteristics.

Molecular Docking and Dynamics Simulations

These computational techniques are vital for predicting how a molecule might interact with biological systems, a key step in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence a compound's efficacy, QSAR models can be used to predict the activity of novel, untested analogs, thereby guiding the synthesis of more potent and selective molecules.

The development of robust and predictive QSAR models for 1-(3,5-Dichloropyridin-2-yl)piperazine and its derivatives is a multi-step process that begins with the compilation of a dataset of compounds with experimentally determined biological activities. These activities, often expressed as IC50 or Ki values, are then correlated with a wide array of molecular descriptors calculated from the two-dimensional (2D) or three-dimensional (3D) structures of the compounds.

Molecular Descriptors in QSAR Models

A variety of molecular descriptors can be employed to capture the physicochemical properties of the this compound scaffold and its analogs. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices such as the molecular connectivity index and Wiener index.

Electronic Descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and van der Waals volume.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Illustrative 2D-QSAR Model for this compound Analogs

For a hypothetical series of this compound derivatives with antipsychotic activity, a 2D-QSAR model might be developed using multiple linear regression (MLR). The resulting equation could take the following form:

pIC50 = -0.25 * (logP)^2 + 1.5 * (logP) + 0.8 * (TPSA) - 0.5 * (MW) + 2.3

In this hypothetical model, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MW is the molecular weight. The squared term for logP suggests an optimal lipophilicity for activity.

To illustrate the application of such a model, consider the following data for a set of hypothetical analogs:

| Compound ID | R-Group | Experimental pIC50 | Predicted pIC50 | Residual |

| 1 | H | 6.5 | 6.4 | 0.1 |

| 2 | 4-F-Ph | 7.2 | 7.1 | 0.1 |

| 3 | 4-Cl-Ph | 7.5 | 7.6 | -0.1 |

| 4 | 4-CH3-Ph | 7.1 | 7.0 | 0.1 |

| 5 | 4-OCH3-Ph | 6.8 | 6.9 | -0.1 |

3D-QSAR Approaches: CoMFA and CoMSIA

For a more detailed understanding of the structure-activity relationships, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods require the three-dimensional alignment of the molecules in the dataset and calculate steric and electrostatic fields around them.

CoMFA: Generates a 3D grid around the aligned molecules and calculates the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties.

The results of CoMFA and CoMSIA are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. For this compound, virtual screening can be used to discover novel derivatives with improved biological efficacy.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. A common approach is to use a known active molecule, such as a potent this compound analog, as a template to search for similar molecules in a compound database. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore features.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) requires the 3D structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The process typically involves:

Preparation of the Target and Ligand Library: The 3D structure of the target protein is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. A large library of compounds is prepared by generating 3D conformers for each molecule.

Molecular Docking: Each compound in the library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function.

Ranking and Selection of Hits: The compounds are ranked based on their docking scores, and the top-ranking compounds are selected as "hits" for further experimental testing.

Illustrative Virtual Screening Hit List for this compound Analogs

A virtual screening campaign against a target protein, for instance, a G-protein coupled receptor, could yield a hit list of potential binders. The following table provides a hypothetical example of such a list, with compounds ranked by their docking scores.

| Rank | Compound ID | Docking Score (kcal/mol) | Key Interactions |

| 1 | ZINC12345678 | -10.5 | H-bond with Asp110, Pi-cation with Phe390 |

| 2 | ZINC87654321 | -10.2 | H-bond with Ser193, Hydrophobic interaction with Trp386 |

| 3 | ZINC24681357 | -9.8 | H-bond with Asp110, Pi-pi stacking with Phe389 |

| 4 | ZINC13579246 | -9.5 | Salt bridge with Asp110 |

| 5 | ZINC98765432 | -9.2 | H-bond with Ser197, Hydrophobic interaction with Leu94 |

The integration of QSAR modeling and virtual screening provides a powerful, synergistic approach to drug discovery. QSAR models can be used to prioritize compounds for virtual screening or to refine the hits obtained from a screening campaign. Conversely, the results of virtual screening can be used to expand the training set for a QSAR model, leading to more robust and predictive models. These computational strategies are instrumental in guiding the rational design of novel this compound derivatives with enhanced biological profiles.

Advanced Analytical Methodologies for Characterization of 1 3,5 Dichloropyridin 2 Yl Piperazine in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 1-(3,5-Dichloropyridin-2-yl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. researchgate.netiosrjournals.org Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule. mdpi.commdpi.com

In a typical ¹H NMR spectrum, the protons on the piperazine (B1678402) ring exhibit characteristic signals, often appearing as multiplets in the aliphatic region. The protons on the dichloropyridinyl ring resonate in the aromatic region, with their chemical shifts and coupling patterns providing crucial information about their relative positions. Dynamic NMR studies on similar piperazine derivatives have revealed that conformational changes, such as ring inversion and restricted rotation around the amide bond (if present), can lead to the observation of broadened signals or multiple sets of resonances at different temperatures. nih.gov

Table 1: Representative NMR Data for Piperazine-Containing Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0-3.2 | m | Piperazine CH₂ |

| ¹H | ~7.0-8.0 | m | Pyridine (B92270) Ar-H |

| ¹³C | ~45-55 | - | Piperazine CH₂ |

| ¹³C | ~110-150 | - | Pyridine Ar-C |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable information about the functional groups and vibrational modes within this compound. tandfonline.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine in the piperazine ring typically appears in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic piperazine ring and the aromatic pyridinyl ring are observed around 2800-3100 cm⁻¹. The C-N stretching vibrations of the piperazine and pyridine rings, as well as the C-Cl stretching vibrations, give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). scispace.comdergipark.org.tr

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com Aromatic C-H stretching vibrations often produce strong signals in the Raman spectrum. The symmetric stretching of the pyridine ring is also typically Raman active. The C-Cl bonds can also give rise to characteristic Raman bands. Comparing the FT-IR and FT-Raman spectra can aid in the assignment of vibrational modes based on their infrared and Raman activities.

Table 2: Key Vibrational Frequencies for Piperazine and Dichloropyridine Moieties

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-H Stretch | 3200-3400 | Weak/Absent |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong |

| C=N, C=C Stretch (Pyridine) | 1400-1600 | Strong |

| C-N Stretch | 1000-1300 | Medium |

| C-Cl Stretch | 600-800 | Medium-Strong |

UV-Visible spectroscopy is employed to investigate the electronic transitions within the this compound molecule. researchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions. libretexts.org The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically observed in aromatic systems like the dichloropyridine ring and are characterized by high molar absorptivities. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital and are generally of lower intensity. libretexts.org The position of the absorption maxima (λmax) can be influenced by the solvent polarity, which can stabilize or destabilize the ground and excited states to different extents, leading to a shift in the absorption wavelength. uobabylon.edu.iq

High-Resolution Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for identifying any related impurities or metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. researchgate.netnih.gov It is a primary method for determining the purity of the compound and for identifying and quantifying any impurities or degradation products. researchgate.net

In a typical LC-MS analysis, the compound is first separated from other components in a mixture on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios (m/z) are determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the parent compound and its metabolites. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that is crucial for the identification of unknown metabolites. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometric Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 232.0403 |

| [M+Na]⁺ | 254.0222 |

Data sourced from PubChem. uni.lu

Liquid Chromatography with Diode Array Detection (LC-DAD) is another valuable technique for the analysis of this compound. researchgate.netnih.gov The DAD detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a UV-Vis spectrum for each peak in the chromatogram. This spectral information can be used to confirm the identity of the compound by comparing its spectrum to that of a reference standard.

LC-DAD is also a robust method for quantitative analysis. By constructing a calibration curve from standards of known concentration, the amount of this compound in a sample can be accurately determined. The method's selectivity can be enhanced by monitoring the absorbance at the wavelength of maximum absorption (λmax) for the compound.

X-ray Diffraction for Solid-State Conformational Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of a molecule in the solid state. For a molecule such as this compound, which possesses both a substituted pyridine ring and a flexible piperazine ring, XRD analysis is invaluable for understanding its structural characteristics.

Detailed crystallographic studies on this compound would reveal the specific conformation adopted by the piperazine ring, which can exist in chair, boat, or twist-boat forms. The chair conformation is generally the most stable. The analysis would also define the relative orientation of the 3,5-dichloropyridin-2-yl moiety with respect to the piperazine ring. The planarity of the pyridine ring and any deviations from it, as well as the intramolecular interactions, such as hydrogen bonds, that stabilize the observed conformation, would be determined.

A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific entry for the crystal structure of this compound. While crystallographic data for structurally related compounds, such as other substituted dichloropyridine or piperazine derivatives, are available, this information cannot be directly extrapolated to describe the precise solid-state conformation of the title compound.

For illustrative purposes, a hypothetical data table is presented below to demonstrate the type of information that would be obtained from a single-crystal XRD study of this compound. The values in this table are not based on experimental data for this specific compound and should be considered as representative examples of crystallographic parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁Cl₂N₃ |

| Formula Weight | 232.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1032.1(7) |

| Z | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Cl (average) | 1.74 |

| C-N (pyridine-piperazine) | 1.38 |

| N-C (piperazine average) | 1.46 |

| C-N-C (piperazine angle) | 110.5 |

Future Research Directions and Translational Outlook for Dichloropyridylpiperazine Research

Exploration of New Therapeutic Applications Beyond Current Indications

While many arylpiperazine compounds are known for their activity within the central nervous system (CNS), particularly as antipsychotic, antidepressant, and anxiolytic agents, emerging research is broadening their therapeutic scope. nih.gov The unique structural features of the dichloropyridylpiperazine moiety suggest potential for novel applications, particularly in oncology.

Recent studies have highlighted the anticancer potential of various arylpiperazine derivatives. For instance, certain quinoxalinyl–piperazine (B1678402) compounds have been shown to inhibit the proliferation of multiple cancer cell lines, including those from breast, skin, pancreas, and cervix, by inducing a G2/M-specific cell cycle arrest. mdpi.com Other research into 1,3,5-triazine (B166579) derivatives incorporating a piperazine linker has demonstrated significant cytotoxic activity against colorectal cancer cell lines like HCT-116, DLD-1, and HT-29. mdpi.com The mechanism often involves the induction of apoptosis and inhibition of critical cancer signaling pathways. mdpi.com

Future research on 1-(3,5-Dichloropyridin-2-yl)piperazine should systematically explore these avenues. The development of a library of analogs and their screening against a diverse panel of cancer cell lines could identify lead compounds for new anticancer therapies. mdpi.com

Table 1: Investigated Anticancer Activities of Arylpiperazine Derivatives

| Derivative Class | Cancer Type Investigated | Example Cell Lines | Observed Effect |

|---|---|---|---|

| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | Not specified | G2/M cell cycle inhibition |

| 1,3,5-Triazine-piperazine | Colorectal Cancer | HCT-116, DLD-1, HT-29 | Inhibition of proliferation, apoptosis induction |

| Naftodipil-based arylpiperazine | Prostate Cancer | PC-3, LNCaP, DU145 | Cytotoxicity |

This table summarizes findings from studies on various arylpiperazine derivatives, suggesting potential research avenues for this compound.

Development of Advanced Delivery Systems for Optimized Pharmacokinetics

A significant hurdle in translating promising compounds into effective therapies is achieving optimal pharmacokinetic profiles. Advanced drug delivery systems offer a solution by improving solubility, stability, and targeted delivery. For piperazine-based compounds, novel delivery platforms are being explored.

One innovative approach involves the use of protein nanocages, such as ferritin, as delivery vehicles. acs.org Researchers have successfully engineered "humanized" ferritin nanocages decorated with cationic piperazine-based compounds to efficiently deliver siRNA for gene silencing. acs.orgnih.gov This system leverages the natural uptake of ferritin via the transferrin receptor (TfR1), which is often overexpressed in cancer cells, to achieve targeted delivery. nih.gov Such a platform could be adapted for dichloropyridylpiperazine derivatives, potentially enhancing their delivery to tumor sites while minimizing systemic exposure. acs.org

Future directions in this area include:

Nanoparticle Formulation: Encapsulating this compound derivatives in biodegradable nanoparticles to improve circulation time and control release.

Prodrug Strategies: Designing prodrugs that are activated only at the target site, thereby increasing efficacy and reducing off-target effects. Aripiprazole Lauroxyl, a long-acting injectable prodrug, serves as a successful example from the arylpiperazine class. nih.gov

Targeted Conjugates: Linking the compound to molecules that bind to specific cellular receptors, such as those overexpressed on cancer cells, to guide the drug to its intended site of action.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. bpasjournals.comdlapiper.com These technologies can be applied at multiple stages in the development of this compound derivatives.

This data-driven approach significantly accelerates the traditional trial-and-error cycle of drug development. mdpi.com By leveraging AI, researchers can more effectively navigate the chemical space around the this compound core to rapidly identify potent and safe drug candidates. bpasjournals.com

Table 2: Application of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Potential Benefit for Dichloropyridylpiperazine Research |

|---|---|---|

| Target Identification | Analyzing biological data (genomics, proteomics) and scientific literature to identify novel disease targets. dlapiper.com | Discovery of new diseases or pathways where dichloropyridylpiperazine derivatives may be effective. |

| Hit Discovery & Lead Generation | Virtual screening of large compound libraries; de novo design of novel molecules with desired properties. dlapiper.comnih.gov | Rapid identification of potent hits and generation of optimized lead compounds from the dichloropyridylpiperazine scaffold. |

| Lead Optimization | Predicting SAR and ADMET properties to guide chemical modifications. nih.gov | Faster optimization of drug-like properties, reducing the time and cost of preclinical development. |

| Drug Repurposing | Identifying new indications for existing compounds by analyzing molecular and clinical data. dlapiper.com | Finding unexpected therapeutic uses for existing dichloropyridylpiperazine compounds. |

Addressing Challenges in Specificity and Off-Target Effects for Clinical Translation

A critical challenge for many therapeutic agents, including arylpiperazines that target receptors with high homology (e.g., dopamine (B1211576) and serotonin (B10506) receptor subtypes), is achieving high specificity. nih.gov Off-target effects can lead to undesirable side effects and limit the therapeutic window of a drug. The clinical translation of this compound derivatives will depend heavily on mitigating these risks.

Research into N-arylpiperazine carboxamides has shown that subtle structural modifications can dramatically impact receptor selectivity. For example, studies on dopamine D2 and D3 receptor ligands revealed that the presence of a carboxamide linker was critical for high D3 receptor affinity and selectivity; removing it reduced D3 affinity by over 100-fold while leaving D2 affinity largely unchanged. nih.gov This highlights that small changes to the scaffold can serve as a "molecular switch" to tune biological activity and specificity.

Future research must focus on:

Systematic Structural Modification: Creating a focused library of this compound analogs with variations in linker chemistry, substituent positions, and stereochemistry.

Comprehensive Pharmacological Profiling: Screening these analogs against a wide panel of receptors, enzymes, and ion channels to identify and eliminate compounds with significant off-target interactions.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to understand how these compounds bind to their primary and off-targets, enabling rational design of more selective molecules.

By systematically addressing specificity, researchers can develop dichloropyridylpiperazine-based drug candidates with improved safety profiles, thereby increasing their potential for successful clinical translation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dichloropyridin-2-yl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chloropyridine derivative with piperazine under basic conditions (e.g., using triethylamine in acetonitrile) is a common approach. Reaction temperature (40–70°C) and stoichiometric ratios (1:1.2 for piperazine:chloropyridine) significantly impact yield. Purification often involves normal-phase chromatography with dichloromethane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Key peaks include aromatic protons (δ 8.2–8.5 ppm for pyridine) and piperazine methylene groups (δ 2.5–3.5 ppm).

- HRMS : Confirm molecular ion ([M+H]) with <5 ppm deviation.

- IR Spectroscopy : Detect N–H stretching (3300–3500 cm) and C–Cl bonds (600–800 cm).

Cross-validation with computational tools (e.g., PubChem data) ensures accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; store in sealed containers under inert gas (e.g., argon). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Refer to GHS hazard codes (e.g., H315 for skin irritation) from safety data sheets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for receptor-targeted applications?

- Methodological Answer :

- Substituent Variation : Replace chlorine with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to serotonin receptors (e.g., 5-HT).

- Bioassays : Use radioligand displacement assays (e.g., H-ketanserin for 5-HT affinity) to quantify potency.

- Computational Modeling : Dock modified structures into receptor active sites (e.g., using AutoDock Vina) to predict binding energies.

SAR trends show dichloro-substituted pyridines improve selectivity over mono-chloro analogs .

Q. What strategies resolve contradictions in solubility and bioavailability data for piperazine derivatives?

- Methodological Answer :

- Solubility Enhancement : Co-solvency (e.g., DMSO/water mixtures) or salt formation (e.g., HCl salts).

- Bioavailability Analysis : Compare logP (octanol-water partition) and topological polar surface area (TPSA). For this compound, logP ~2.8 suggests moderate permeability, but high TPSA (>60 Å) may limit absorption. Use Caco-2 cell assays to validate intestinal uptake .

Q. How do reaction byproducts form during synthesis, and what analytical methods detect them?

- Methodological Answer :

- Byproduct Sources : Incomplete substitution (e.g., mono-chloro intermediates) or oxidation of piperazine.

- Detection : LC-MS with reverse-phase columns (C18) and UV/ELSD detectors. Monitor for m/z signals deviating ±30 Da from the target.

- Mitigation : Optimize reaction time (≥6 hours) and use excess piperazine (1.5 eq) to minimize residual chloropyridine .

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer :

- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-methylation).